molecular formula C8H14O3S B8667767 Methyl 3-[(3-oxobutyl)thio]propanoate CAS No. 502634-99-3

Methyl 3-[(3-oxobutyl)thio]propanoate

Cat. No.: B8667767
CAS No.: 502634-99-3
M. Wt: 190.26 g/mol
InChI Key: BJCMJKJCMZIPEY-UHFFFAOYSA-N
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Description

Methyl 3-[(3-oxobutyl)thio]propanoate is a methyl ester derivative featuring a thioether linkage (-S-) and a 3-oxobutyl substituent. While direct references to this compound are absent in the provided evidence, its structural analogs suggest a framework where the thioether group connects the propanoate backbone to variable substituents, influencing reactivity, stability, and applications. Such compounds are typically synthesized via Michael addition reactions or thiol-ene coupling, as seen in related esters like methyl 3-(substituted amino)propanoates and methyl 3-mercaptopropionate derivatives .

Properties

CAS No.

502634-99-3

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

methyl 3-(3-oxobutylsulfanyl)propanoate

InChI

InChI=1S/C8H14O3S/c1-7(9)3-5-12-6-4-8(10)11-2/h3-6H2,1-2H3

InChI Key

BJCMJKJCMZIPEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS No.) Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Properties Reference
This compound (hypothetical) 3-oxobutyl thioether C₈H₁₂O₃S 188.24* Michael addition or thiol-ene Polymer precursors, drug synthesis
Methyl 3-((2-hydroxyethyl)thio)propanoate (5331-30-6) 2-hydroxyethyl thioether C₆H₁₂O₃S 164.22 Thiol-esterification Pharmaceuticals, surfactants
Methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate (HHTP) Branched hydroxylated thioether C₈H₁₆O₄S 216.28 Enzymatic polymerization Biodegradable polymers
Methyl 3-((1-methoxy-4-nitronaphthalen-2-yl)thio)propanoate (47b) Nitroaromatic thioether C₁₅H₁₅NO₅S 321.35 Nucleophilic substitution Enzyme inhibitors (e.g., cholinesterase)
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate (65095-75-2) Thiazole ring with amino and thioether C₁₀H₁₃N₃O₃S₂ 287.36 Multi-step condensation Antimicrobial agents

Notes:

  • Substituent Effects: Hydroxyl Groups: Compounds like HHTP and Methyl 3-((2-hydroxyethyl)thio)propanoate exhibit enhanced hydrophilicity and biodegradability, making them suitable for polymer synthesis . Nitro/Aromatic Groups: The nitro group in compound 47b increases electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) . Heterocyclic Moieties: Thiazole-containing analogs (e.g., Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate) show antimicrobial activity due to the thiazole ring’s electron-rich nature .
  • Ester Group Variation :
    Methyl esters (e.g., HHTP) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., compound in ), impacting their stability in drug delivery systems .

  • 3-Oxobutyl vs. Other Substituents: The 3-oxobutyl group in the target compound may enhance reactivity in keto-enol tautomerism, useful in condensation reactions for heterocyclic synthesis (e.g., triazolopyrimidines in ). This contrasts with hydroxylated analogs, which prioritize polymer backbone flexibility .

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